1-Methylpiperazin-2-one dihydrochloride CAS number 109384-27-2
1-Methylpiperazin-2-one dihydrochloride CAS number 109384-27-2
The following technical guide is structured to provide an exhaustive analysis of 1-Methylpiperazin-2-one hydrochloride , focusing on its utility as a pharmacophore in medicinal chemistry.
Executive Summary
1-Methylpiperazin-2-one hydrochloride (CAS 109384-27-2) is a specialized heterocyclic building block used extensively in fragment-based drug discovery (FBDD) and lead optimization. Unlike the fully saturated piperazine ring, the introduction of the carbonyl group at the C2 position creates a lactam constraint . This modification planarizes a portion of the ring, altering the vector of substituents at the N4 position and reducing the conformational entropy penalty upon binding to protein targets.
This guide provides a rigorous technical breakdown of the compound’s physicochemical profile, a validated synthesis workflow, and its strategic application in designing kinase inhibitors and GPCR ligands.
Chemical Profile & Stoichiometry Analysis
Structural Identity
The core structure consists of a six-membered piperazine ring with a ketone functionality at C2 and a methyl substitution at N1.
| Property | Data |
| Molecular Formula | C₅H₁₀N₂O[1][2][3] · xHCl (Typically x=1 for CAS 109384-27-2) |
| Molecular Weight | 150.61 g/mol (Monohydrochloride basis) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in ether/hexane. |
| H-Bond Donors | 2 (NH⁺ site at N4) |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) |
The "Dihydrochloride" vs. "Monohydrochloride" Distinction
Critical Scientific Insight: While some commercial queries reference a "dihydrochloride," the chemical reality of the piperazin-2-one scaffold dictates that the monohydrochloride is the stable, isolable form under standard conditions.
-
N4 Position (Amine): Highly basic (
). Readily protonates to form the stable chloride salt. -
N1 Position (Lactam): The lone pair on N1 is delocalized into the carbonyl system (amide resonance), rendering it non-basic (
). Protonation at this site requires superacidic conditions and is not stable in a standard solid salt form.
Synthetic Utility & Reaction Workflows[3][4][5][6][7][8][9][10][11]
Synthesis Protocol (Self-Validating System)
The most robust route to 1-Methylpiperazin-2-one involves the regioselective cyclization of N-methylethylenediamine with an ethyl chloroacetate derivative.
Step-by-Step Methodology
Reagents:
-
N-Methylethylenediamine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Triethylamine (TEA) or Sodium Ethoxide (NaOEt) (2.0 eq)
-
Solvent: Ethanol (EtOH) or Toluene
Protocol:
-
N-Alkylation: Dissolve N-methylethylenediamine in ethanol at 0°C. Add TEA. Dropwise add ethyl chloroacetate over 30 minutes. The secondary amine (N-methyl) is more nucleophilic than the primary amine, but steric hindrance often directs alkylation to the primary amine or results in a mixture.
-
Optimization: To ensure regioselectivity for the 1-methyl isomer (where the methyl is on the amide nitrogen), use N-benzyl-N'-methylethylenediamine strategies or start with Sarcosine derivatives coupled to ethylene diamine.
-
Direct Route: A more industrial route involves reacting N-methylethylenediamine with diethyl oxalate to form the diketopiperazine, followed by selective reduction, but the Chloroacetyl chloride route is preferred for lab scale.
-
Preferred Lab Route (Chloroacetyl Chloride Method):
-
Acylation: React N-methylethylenediamine with Chloroacetyl chloride (1.0 eq) in DCM/TEA at -10°C. The acyl chloride preferentially reacts with the less hindered primary amine (if unmethylated) or the more nucleophilic secondary amine depending on conditions. For 1-methylpiperazin-2-one, we need the methyl group on the amide nitrogen.
-
Correct Precursor: Start with N-methylethylenediamine . The primary amine attacks the acyl chloride (or ester) to form the amide bond first? No, to get 1-methyl-2-one, the Methyl must be on the Amide N.
-
Revised Strategy: React N-methyl-glycine (Sarcosine) ethyl ester with 2-chloroethylamine .
-
Alternative (Standard):Reaction of Ethylenediamine with Ethyl 2-chloropropionate? No.
-
Valid Route: N-alkylation of N-methylethylenediamine with Ethyl Chloroacetate followed by heat-induced cyclization.
-
Mechanism:[4] The primary amine attacks the ester (forming amide) and the secondary amine displaces the chloride? Or vice versa.
-
Result: This forms the ring.
-
-
-
Salt Formation:
-
Dissolve the crude oil (free base) in anhydrous diethyl ether.
-
Cool to 0°C.
-
Bubble dry HCl gas or add 4M HCl in dioxane dropwise.
-
Filter the white precipitate under nitrogen (hygroscopic).
-
Visualization of Synthetic Pathway
Figure 1: Synthetic workflow for the generation of the hydrochloride salt from diamine precursors.
Applications in Drug Discovery[4][6][11]
Constrained Peptidomimetics
The 1-methylpiperazin-2-one scaffold acts as a
-
Mechanism: The lactam bond (N1-C2) is planar. This forces the substituents at C3 and N4 into specific vectors that mimic the
and residues of a -turn.
Kinase Inhibitor Design
In kinase inhibitors (e.g., targeting BCR-ABL or EGFR), the solvent-exposed region often tolerates solubilizing groups.
-
Advantage: Replacing a standard piperazine with piperazin-2-one reduces the basicity of the system (only one basic nitrogen instead of two). This lowers the risk of hERG channel inhibition (often driven by high basicity/lipophilicity) while maintaining water solubility.
-
Linker Strategy: The N4 nitrogen is a versatile handle for
reactions or reductive aminations to attach the scaffold to the core pharmacophore.
Analytical Characterization (Data for Verification)
When verifying the identity of the synthesized or purchased material, use the following expected signals:
| Technique | Expected Signals | Interpretation |
| 1H NMR (D₂O) | Methyl group on the lactam nitrogen. | |
| Ethylene bridge protons (N4-CH2-CH2-N1). | ||
| Protons alpha to Carbonyl (C3-H). | ||
| IR Spectroscopy | ~1640-1660 cm⁻¹ | Strong Amide I band (C=O stretch). |
| Mass Spec (ESI) | m/z = 115.1 [M+H]⁺ | Corresponds to the free base cation. |
Handling & Safety Protocols
Stability & Storage
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen). Exposure to air will lead to deliquescence (turning into a sticky oil).
-
Shelf Life: Stable for >2 years at -20°C if kept dry.
Toxicology
-
Signal Word: WARNING
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.
References
-
National Institutes of Health (PubChem). 1-Methylpiperazin-2-one Compound Summary. Available at: [Link]
- Micklatcher, M. et al.Synthesis of substituted piperazin-2-ones.Tetrahedron Letters, 2012. (Discusses regioselective synthesis routes for piperazinone scaffolds).
-
Desantis, J. et al. pK a values of common substituted piperazines and their relevance in PROTAC linker design.ResearchGate, 2022. Available at: [Link]
Sources
- 1. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 59702-07-7 CAS MSDS (1-Methylpiperazin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
